An In-Depth Technical Guide to 6-(Pyridin-3-yl)pyrimidin-4-amine: A Core Scaffold for Kinase Inhibitors
An In-Depth Technical Guide to 6-(Pyridin-3-yl)pyrimidin-4-amine: A Core Scaffold for Kinase Inhibitors
CAS Number: 1192814-34-8
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(pyridin-3-yl)pyrimidin-4-amine, a heterocyclic amine that has emerged as a critical scaffold in the design of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2). This document delves into the compound's chemical identity, synthesis methodologies, physicochemical properties, and its established role as a privileged structure in medicinal chemistry. A significant focus is placed on its mechanism of action as a CDK2 inhibitor, supported by available biological activity data on its analogues. Furthermore, this guide outlines detailed experimental protocols and discusses the future potential of this scaffold in the development of targeted cancer therapeutics.
Introduction: The Significance of the Pyridinylpyrimidine Scaffold
The pyridine and pyrimidine ring systems are fundamental building blocks in the realm of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The fusion of these two heterocycles into a pyridinylpyrimidine scaffold has given rise to a class of compounds with significant therapeutic potential, particularly in oncology. 6-(Pyridin-3-yl)pyrimidin-4-amine, with its unique arrangement of nitrogen atoms and aromatic character, serves as a versatile platform for the development of targeted kinase inhibitors. Kinases, enzymes that catalyze the transfer of phosphate groups, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the pyridinylpyrimidine scaffold to interact with the ATP-binding site of various kinases has made it a focal point for drug discovery efforts.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-(Pyridin-3-yl)pyrimidin-4-amine is essential for its application in drug discovery and development, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Value | Reference |
| CAS Number | 1192814-34-8 | [2] |
| Molecular Formula | C₉H₈N₄ | [2] |
| Molecular Weight | 172.19 g/mol | [2] |
| Purity | Typically ≥97% | [3] |
| InChI Key | VPRKGLYZWQCCHU-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
While a specific, detailed, step-by-step synthesis protocol for 6-(pyridin-3-yl)pyrimidin-4-amine is not widely published, the synthesis of its analogues generally follows established synthetic routes for substituted pyrimidines. A common and effective method involves a Suzuki coupling reaction.[4]
Conceptual Synthesis Workflow
The synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues often starts from dichloropyrimidines. The process involves an initial nucleophilic substitution followed by a Suzuki coupling with an appropriate boronic acid or ester.[4]
Caption: Conceptual workflow for the synthesis of 6-(pyridin-3-yl)pyrimidin-4-amine derivatives.
Experimental Protocol: General Procedure for Suzuki Coupling of Related Analogues
The following is a generalized protocol based on the synthesis of similar pyrimidine derivatives and should be adapted and optimized for the specific synthesis of 6-(pyridin-3-yl)pyrimidin-4-amine.
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Reaction Setup: To a solution of a suitable chloro-pyrimidine precursor in a solvent such as 1,4-dioxane or DMF, add pyridine-3-boronic acid (1.1 to 1.5 equivalents).
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Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.
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Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
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Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Mechanism of Action and Biological Activity: A Focus on CDK2 Inhibition
The 6-(pyridin-3-yl)pyrimidin-4-amine scaffold has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers.[6] Therefore, inhibitors of CDK2 are of significant interest as potential anti-cancer agents.
The CDK2 Signaling Pathway
CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S and S phases of the cell cycle. The activated CDK2/cyclin complex phosphorylates various substrates, leading to the initiation of DNA replication and progression through the cell cycle.
Caption: Simplified diagram of the CDK2 signaling pathway and the inhibitory action of 6-(pyridin-3-yl)pyrimidin-4-amine analogues.
In silico studies of N-(pyridin-3-yl)pyrimidin-4-amine analogues have shown that they establish strong inhibitory interactions within the CDK2 active site. These interactions are believed to stabilize the protein structure in a non-functional conformation, thereby preventing the binding of ATP and subsequent phosphorylation of substrates.[6]
Biological Activity of Analogues
For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and evaluated as potent CDK2 inhibitors. One of the most promising compounds from this series, compound 7l, exhibited a broad anti-proliferative efficacy toward diverse cancer cell lines including MV4-11, HT-29, MCF-7, and HeLa with IC₅₀ values of 0.83, 2.12, 3.12, and 8.61 μM, respectively. This compound also demonstrated potent CDK2/cyclin A2 inhibitory activity with an IC₅₀ of 64.42 nM.[5]
Another study on pyridin-3-yl pyrimidines identified compounds with potent Bcr-Abl inhibitory activity, suggesting the versatility of this scaffold in targeting different kinases involved in cancer.[7]
ADME-Tox Profile: Considerations for Drug Development
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate is a critical determinant of its clinical success. While a comprehensive experimental ADME-Tox profile for 6-(pyridin-3-yl)pyrimidin-4-amine is not publicly available, in silico and in vitro assessments of related pyrimidine derivatives can provide valuable insights.
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Absorption: The oral bioavailability of small molecule inhibitors is a key consideration. Factors such as solubility and permeability, which can be predicted using computational models, play a significant role.
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Distribution: The distribution of the compound to the target tissue is essential for its efficacy.
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Metabolism: The metabolic stability of the compound, often assessed using liver microsomes, will influence its half-life and potential for drug-drug interactions.
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Excretion: The route and rate of excretion are important for determining dosing regimens.
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Toxicity: Early assessment of potential toxicities, such as cytotoxicity and off-target effects, is crucial to de-risk a drug development program. In vitro ADME-Tox assessments of related compounds have been reported, providing a framework for evaluating new derivatives.[8]
Future Perspectives and Conclusion
6-(Pyridin-3-yl)pyrimidin-4-amine has established itself as a valuable and versatile scaffold in the design of kinase inhibitors, with a particular emphasis on CDK2. The potent anti-proliferative activity of its derivatives highlights the significant potential of this chemical class in the development of novel cancer therapeutics.
Future research in this area should focus on:
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Lead Optimization: Systematic modification of the 6-(pyridin-3-yl)pyrimidin-4-amine core to improve potency, selectivity, and pharmacokinetic properties.
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Exploration of Other Kinase Targets: Investigating the activity of this scaffold against other kinases implicated in disease.
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In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of promising analogues in preclinical animal models.
References
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938–953. [Link]
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